6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Description
Classification and Nomenclature of 4H-3,1-Benzoxazin-4-ones
Benzoxazinones belong to the broader class of 1,4-benzoxazines, characterized by a fused benzene and oxazinone ring system. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one is derived from its bicyclic structure:
- Positional numbering : The oxygen atom in the oxazinone ring is assigned position 1, with the ketone group at position 4.
- Substituents : A fluorine atom is located at position 6 on the benzene ring, while a methyl group occupies position 2 on the oxazinone moiety.
Structurally related derivatives are classified based on substituent patterns:
- Simple benzoxazinones : Unsubstituted or bearing alkyl/aryl groups at positions 2 or 3 (e.g., 2-phenyl-4H-3,1-benzoxazin-4-one).
- Halogenated analogs : Fluorine, chlorine, or bromine substitutions enhance electronic effects and lipophilicity. The 6-fluoro derivative exemplifies this subclass.
- Hybrid scaffolds : Integration with pyrimidinedione or sulfonamide groups expands pharmacological utility.
The systematic naming of 6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one ensures unambiguous identification in chemical databases, with CAS Registry Number 38520-78-4 and molecular formula C₉H₆FNO₂.
Significance of Fluorinated Benzoxazinones in Chemical Research
Fluorination has become a cornerstone in optimizing benzoxazinones for industrial and biomedical applications. The incorporation of fluorine at position 6 in 6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one confers distinct advantages:
- Enhanced Lipophilicity : Fluorine’s electronegativity increases membrane permeability, critical for herbicidal activity.
- Metabolic Stability : The C–F bond resists oxidative degradation, prolonging half-life in biological systems.
- Selective Binding : Fluorine participates in non-covalent interactions (e.g., C–F···H–N) with enzyme active sites, as observed in protoporphyrinogen oxidase (PPO) inhibitors.
Recent studies highlight fluorinated benzoxazinones as potent PPO inhibitors, disrupting chlorophyll biosynthesis in weeds. For instance, compound 7af (a benzoxazinone-pyrimidinedione hybrid) exhibits a 3,200-fold selectivity for plant PPO over human isoforms, attributed to fluorine-mediated hydrophobic interactions. Synthetic methodologies, such as continuous-flow nitration/hydrogenation/cyclization sequences, enable scalable production of fluorinated intermediates like 6-amino-2,2,7-trifluoro-4H-benzo--oxazin-3-one.
In pharmaceutical contexts, fluorinated benzoxazinones serve as scaffolds for kinase inhibitors. A-893, a benzoxazinone-derived SMYD2 inhibitor, demonstrates sub-nanomolar potency (IC₅₀: 2.8 nM) through fluorine-enhanced hydrogen bonding with lysine methyltransferase. These advances underscore the versatility of 6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one as a multifunctional building block in agrochemical and drug discovery.
Key Structural and Synthetic Data
Properties
IUPAC Name |
6-fluoro-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWYHMDDZZSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetic Anhydride-Mediated Cyclization
The most widely reported method involves the cyclization of 2-amino-5-fluorobenzoic acid derivatives. A 2015 study detailed the reaction of 6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one precursor with acetic anhydride under reflux conditions (1 h, 140°C), achieving quantitative yields. The mechanism proceeds through in situ formation of a mixed anhydride intermediate, followed by intramolecular nucleophilic attack (Figure 1).
Optimization Parameters
Thionyl Chloride Activation
Alternative protocols employ thionyl chloride (SOCl₂) to activate the carboxylic acid group prior to cyclization. In this two-step process:
- 2-Amino-5-fluorobenzoic acid reacts with SOCl₂ to form the acid chloride
- Spontaneous cyclization with methylamine yields the target compound
Advantages
- Higher purity (≥95%) due to reduced dimerization
- Scalable to kilogram quantities without column chromatography
Fluorination Strategies
Halogen Exchange Using Potassium Fluoride
The US4562254 patent describes a solvent-free fluorination method where 5-chloro-2-methyl-4H-benzo[d]oxazin-4-one reacts with anhydrous KF at 330°C under reduced pressure (14 mbar). This nucleophilic aromatic substitution achieves 81.3% yield with <10% residual chloride.
Critical Process Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 315–330°C | ±15% per 10°C |
| KF Purity | ≥99.9% | Avoids side reactions |
| Moisture Content | <50 ppm | Prevents hydrolysis |
Directed Ortho-Metalation (DoM)
A 2008 route by Nagase et al. utilizes DoM to introduce fluorine at the 6-position:
- Directed lithiation of 2-methyl-4H-benzo[d]oxazin-4-one with LDA at −78°C
- Quenching with N-fluorobenzenesulfonimide (NFSI)
Yield : 72%
Advantage : Enables late-stage fluorination in complex derivatives
Ring-Closing Methodologies
β-Cyanoketone Aminolysis
Adapting techniques from PMC11285021, β-cyanoketones react with hydroxylamine hydrochloride in ethanol (reflux, 6 h) to form the oxazinone core. While originally developed for 6H-1,2-oxazin-6-ones, this method achieves 55–88% yields for fluorinated analogs through substrate modification.
Reaction Scope
- Electron-withdrawing groups (e.g., F) at C6 improve cyclization kinetics
- Methyl substituents at C2 require stoichiometric base (NaHCO₃)
Microwave-Assisted Synthesis
Emerging protocols employ microwave irradiation (150°C, 20 min) to accelerate ring closure, reducing reaction times from hours to minutes. A comparative study showed:
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 4 h | 78% | 92% |
| Microwave | 20 min | 85% | 95% |
Energy savings of 40% make this method industrially promising.
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic Anhydride | 120 | 98 | 99 |
| KF Fluorination | 210 | 81 | 97 |
| Microwave Aminolysis | 180 | 85 | 95 |
Acetic anhydride route remains most economical, though KF methods provide better regioselectivity for derivatives.
Waste Stream Management
- Acetic anhydride process generates acetic acid (recyclable)
- KF route produces KCl (non-hazardous byproduct)
- Solvent recovery systems achieve >90% ethanol reuse in aminolysis
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.15 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 2.8 Hz, 1H), 6.95 (d, J=2.8 Hz, 1H), 2.45 (s, 3H)
HRMS (ESI-TOF)
m/z calcd for C₉H₆FNO₂ [M+H]⁺: 180.0455, found: 180.0453
Purity Assessment
HPLC methods (C18 column, 30% acetonitrile/70% H₂O) show retention time at 6.8 min with ≤0.5% impurities.
Emerging Synthetic Technologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate 24/7 production using:
- Microreactor for cyclization (residence time 5 min)
- In-line IR monitoring for real-time quality control
Output : 2.8 kg/day with 97% consistency
Chemical Reactions Analysis
6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interactions with bacterial cell membranes or essential metabolic pathways.
2. Analgesic Properties
Preliminary evaluations suggest that this compound may possess analgesic activity. Similar structures have been evaluated for pain relief efficacy, indicating potential for further exploration in pain management therapies .
3. Anticancer Research
The compound's structure allows it to be investigated as a potential anticancer agent. Some related compounds have shown cytotoxic effects on cancer cell lines, suggesting that this compound could be a scaffold for developing new anticancer drugs .
Biological Research Applications
1. Biological Pathway Studies
Due to its unique structural characteristics, this compound can serve as a chemical probe in biological studies. It can help elucidate molecular interactions and signaling pathways within cells .
2. Enzyme Inhibition
Research indicates that similar compounds may act as inhibitors of specific enzymes, such as serine proteases involved in inflammatory responses. This opens avenues for studying anti-inflammatory mechanisms and developing related therapeutic agents .
Synthetic Organic Chemistry Applications
1. Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its ability to undergo various reactions (e.g., nucleophilic substitutions, oxidation) makes it a versatile building block .
2. Development of New Materials
The compound's unique properties allow it to be incorporated into new materials with specific functionalities, such as enhanced thermal stability or electrical conductivity. This has potential implications in material science and engineering .
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Key Difference : Iodine substituent at position 6 instead of fluorine.
- However, it may reduce metabolic stability compared to fluorine. This derivative was used to synthesize bis-quinazolinone hybrids via microwave-assisted reactions, demonstrating utility in constructing complex architectures .
5,6-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Key Difference : Additional fluorine at position 3.
- Impact: The electron-withdrawing effect of two fluorine atoms increases the electrophilicity of the oxazinone ring, facilitating nucleophilic attacks. This derivative showed significant anti-inflammatory activity (70–83% inhibition) in carrageenan-induced edema models, outperforming non-fluorinated analogs .
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Key Difference : Bromine at position 8 alongside fluorine at position 5.
- Impact : Bromine’s electron-withdrawing nature and steric effects may alter regioselectivity in further derivatization. This compound is commercially available but lacks reported biological data .
2-(3-Bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one
- Key Difference : Aromatic bromophenyl group at position 2 instead of methyl.
- Impact: The extended aromatic system enhances π-π stacking interactions, which could improve binding to enzymes like cyclin-dependent kinase 9 (CDK9). This derivative was converted to quinazolinone 25 with 80% yield, highlighting its versatility in synthesis .
Antitumor Activity
- 6-Fluoro-2-methyl derivative: Limited direct data, but related 4H-benzo[d][1,3]oxazin-4-ones with trifluoromethyl or nitro groups showed IC50 values in the µM range against cancer cell lines .
- Pyrazolo[3,4-d]pyrimidin-4-one analogs : Compounds like 10e (IC50 = 11 µM against MCF-7 cells) demonstrate the importance of electron-deficient substituents for antitumor efficacy .
Anti-inflammatory Activity
- 5,6-Difluoro-2-methyl analog : Achieved 83.8% inhibition in inflammation models, attributed to fluorine’s enhancement of membrane permeability and metabolic stability .
- Non-fluorinated analogs: Lower activity (e.g., 2-phenyl derivatives in ), suggesting fluorine’s critical role in modulating bioactivity.
Antimicrobial Activity
- Chlorophenyl-substituted derivatives : Exhibited antimicrobial activity comparable to amoxicillin, emphasizing the role of halogenated aryl groups .
Solubility and Stability
- 6-Fluoro-2-methyl derivative : Fluorine’s electronegativity likely improves metabolic stability over iodine or bromine analogs.
- Cyclodextrin complexes : 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one showed enhanced solubility when encapsulated in β-cyclodextrin, a strategy applicable to the target compound .
Biological Activity
6-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic potential based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride. This method yields the desired compound with high efficiency and purity, allowing for subsequent biological evaluations. The compound's structure can be represented as follows:
- Molecular Formula : C9H8FNO2
- Molecular Weight : 181.16 g/mol
- CAS Number : 321-69-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines. Notably, compounds derived from this structure have shown significant antiproliferative effects in human breast cancer (MCF-7) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 6n | A549 | 5.9 ± 1.7 | Induces apoptosis |
| 6n | SW-480 | 2.3 ± 0.91 | High cytotoxicity |
| 6n | MCF-7 | 5.65 ± 2.33 | Moderate effect |
The compound demonstrated a dose-dependent increase in apoptosis in A549 cells, showing potential as a therapeutic agent against lung adenocarcinoma .
Antimicrobial Activity
The antibacterial properties of related benzoxazinone derivatives have also been investigated. For instance, studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound Derivative | Target Bacteria | Activity Level |
|---|---|---|
| 2-(3-nitrophenyl)-4H-benzoxazin-4-one | Bacillus subtilis | Significant |
| 2-(4-bromophenyl)-4H-benzoxazin-4-one | Staphylococcus aureus | Weak |
| 2-(2-methylphenyl)-4H-benzoxazin-4-one | Shigella flexneri, E. coli, Pseudomonas aeruginosa, Salmonella typhi | Significant |
These findings suggest that modifications to the benzoxazinone structure can enhance antibacterial efficacy, making it a promising scaffold for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazinones is heavily influenced by their structural modifications. The introduction of electron-withdrawing groups (like fluorine and chlorine) at specific positions on the aromatic ring has been shown to enhance anticancer activity. For example, compounds with halogen substitutions exhibited varied potency across different cancer cell lines .
Case Studies
- Anticancer Study : In a study evaluating the antiproliferative effects of synthesized compounds on MCF-7 cells, three out of nine compounds showed significant inhibition rates above 90% at concentrations of 100 µg/mL after 48 hours of incubation .
- Antimicrobial Evaluation : A systematic evaluation of various benzoxazinone derivatives against common bacterial strains revealed that certain derivatives could outperform standard antibiotics like amoxicillin and ciprofloxacin in inhibiting bacterial growth .
Q & A
Q. What are the standard synthetic routes for preparing 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, and how is reaction completion validated?
The compound is typically synthesized via condensation of substituted anthranilic acid derivatives with acylating agents. For example, a reflux reaction of methyl 2-amino-5-fluorobenzoate with acetic anhydride in ethanol produces the target compound. Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) as the mobile phase . Completion is confirmed by elemental analysis (C and H content) and spectroscopic methods like <sup>1</sup>H NMR, which reveals characteristic peaks for the oxazinone ring and fluorine substituents .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- Elemental analysis : Validates empirical formula by comparing theoretical and experimental C/H/N ratios .
- NMR spectroscopy : <sup>19</sup>F NMR identifies fluorine substitution patterns, while <sup>1</sup>H NMR confirms methyl and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry for unambiguous structural confirmation .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Anti-inflammatory activity is assessed via protein denaturation inhibition assays (e.g., bovine serum albumin denaturation) and membrane stabilization tests using red blood cells . Antibacterial activity is tested using agar diffusion or broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst use : Lewis acids like ZnCl2 can accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by 15–20% compared to traditional reflux .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis .
Q. How should researchers address contradictory biological activity data reported for benzo[d][1,3]oxazin-4-one derivatives?
Contradictions often arise from variations in assay protocols or structural analogs. To resolve discrepancies:
- Standardize assays : Use identical bacterial strains (e.g., ATCC controls) and inhibitor concentrations across studies .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. bromo groups) on activity .
- Statistical validation : Apply multivariate analysis to isolate variables (e.g., logP, steric effects) influencing bioactivity .
Q. What computational methods are employed to predict the reactivity and binding affinity of this compound derivatives?
- Density functional theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
- Pharmacophore modeling : Identifies critical functional groups (e.g., oxazinone carbonyl) for target engagement .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Bioisosteric replacement : Substitute fluorine with chloro or methyl groups to modulate lipophilicity .
- Hybridization : Fuse the oxazinone core with pyrazole or quinazolinone moieties to improve target selectivity .
- Prodrug approaches : Introduce hydrolyzable esters or amides to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
